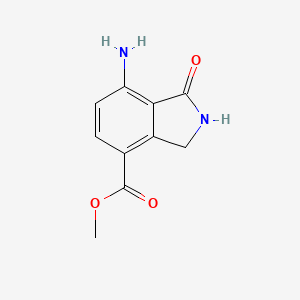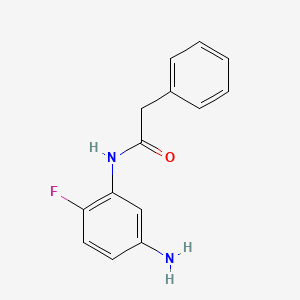
N-(5-amino-2-fluorophenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide” is a specialty product for proteomics research . It has a molecular formula of C15H15FN2O2 and a molecular weight of 274.3 .
Molecular Structure Analysis
The molecular formula of “N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide” is C15H15FN2O2 . The molecular weight is 274.3 .
Physical and Chemical Properties Analysis
The molecular weight of “N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-acetamide” is 274.3 . The predicted melting point is 187.68°C, the predicted boiling point is 498.32°C at 760 mmHg, the predicted density is 1.28 g/cm3, and the predicted refractive index is n20D 1.62 .
科学的研究の応用
Antioxidant and Radical Scavenging Activities N-(5-amino-2-fluorophenyl)-2-phenylacetamide and its derivatives demonstrate significant antioxidant properties. For instance, 5-Aminosalicylate, a closely related compound, acts as a potent inhibitor of lipid peroxidation, showcasing strong radical scavenging activity, particularly effective against peroxyl radicals in the aqueous phase. This suggests that this compound derivatives could exhibit similar antioxidant activities, potentially stabilizing phenoxyl radicals and acting as chain-breaking antioxidants (Dinis, Maderia, & Almeida, 1994).
Enzymatic Activity and Metabolism Research on human arylacetamide deacetylase (AADAC) highlights its role in the hydrolysis of certain drugs, indirectly implicating this compound derivatives in similar metabolic pathways. AADAC's specific expression in the liver suggests a potential role for this compound in influencing drug metabolism and hepatotoxicity, possibly through its involvement in enzymatic hydrolysis processes (Watanabe et al., 2009).
Antibody Production Against Toxic Chemicals In efforts to combat poisoning and potential terrorist threats, the development of specific antibodies to small and highly toxic chemicals is crucial. The design of haptens with this compound structure, aiming to expose the fluorine or amino groups, has led to the successful generation of monoclonal antibodies. This demonstrates the compound's utility in developing rapid diagnostic tools and potential treatments for poisoning by similarly structured toxicants (Yang et al., 2020).
Anticancer and Neuroprotective Activities Derivatives of this compound, such as FABT, have shown promising results in inhibiting the proliferation of various tumor cells, including those derived from the nervous system and peripheral cancers. Besides anticancer effects, these compounds have demonstrated a trophic effect on neuronal cell cultures without impacting the viability of normal cells, highlighting their potential for neuroprotective applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Serotonin Receptor Studies in Alzheimer's Disease The selective serotonin 1A molecular imaging probe, structurally similar to this compound, has been used to study receptor densities in Alzheimer's disease patients. This suggests potential applications of this compound derivatives in neurological research, particularly in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).
特性
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-12-7-6-11(16)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQBKPYNSGAUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)
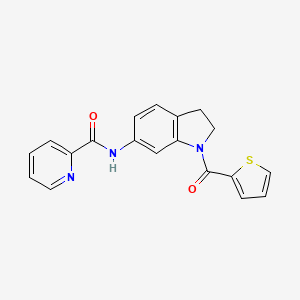
![N-[2,2-bis(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2874018.png)
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
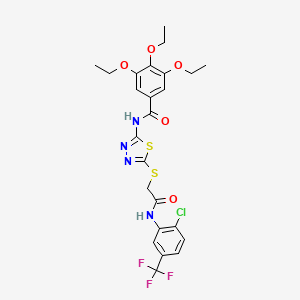
![7-(4-fluorophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2874026.png)
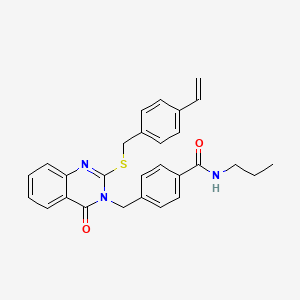
![N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2874028.png)
![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)
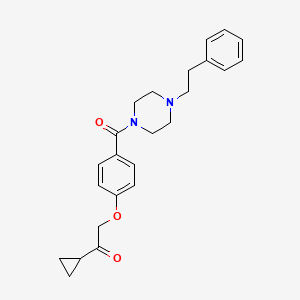

![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)

